molecular formula C20H26ClN3 B15215476 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917895-67-1

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B15215476
CAS No.: 917895-67-1
M. Wt: 343.9 g/mol
InChI Key: HUHVMGDVYOIEBA-UHFFFAOYSA-N
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Description

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a butylphenyl group, a chloro substituent, a cyclopentyl group, and a methylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the chloro substituent.

Mechanism of Action

The mechanism of action of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

CAS No.

917895-67-1

Molecular Formula

C20H26ClN3

Molecular Weight

343.9 g/mol

IUPAC Name

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C20H26ClN3/c1-3-4-7-15-10-12-16(13-11-15)18-19(21)22-14(2)23-20(18)24-17-8-5-6-9-17/h10-13,17H,3-9H2,1-2H3,(H,22,23,24)

InChI Key

HUHVMGDVYOIEBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Origin of Product

United States

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